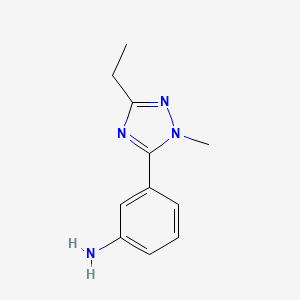![molecular formula C9H10BrN3 B13491756 6-bromo-1-(propan-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13491756.png)
6-bromo-1-(propan-2-yl)-1H-pyrazolo[4,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-1-(propan-2-yl)-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that features a pyrazolo[4,3-b]pyridine core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1-(propan-2-yl)-1H-pyrazolo[4,3-b]pyridine typically involves the bromination of a pyrazolo[4,3-b]pyridine precursor. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of a boron reagent and a palladium catalyst to achieve the desired bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-1-(propan-2-yl)-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine substituent to other functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazolo[4,3-b]pyridine derivatives.
Applications De Recherche Scientifique
6-Bromo-1-(propan-2-yl)-1H-pyrazolo[4,3-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 6-bromo-1-(propan-2-yl)-1H-pyrazolo[4,3-b]pyridine involves its interaction with molecular targets such as enzymes or receptors. The bromine substituent can enhance binding affinity to specific targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-2-pyridinecarboxaldehyde: Another brominated pyridine derivative with different functional groups.
6-Bromoimidazo[1,2-a]pyridine: A compound with similar bromine substitution but a different core structure.
Uniqueness
6-Bromo-1-(propan-2-yl)-1H-pyrazolo[4,3-b]pyridine is unique due to its specific pyrazolo[4,3-b]pyridine core and the presence of a bromine atom, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H10BrN3 |
|---|---|
Poids moléculaire |
240.10 g/mol |
Nom IUPAC |
6-bromo-1-propan-2-ylpyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C9H10BrN3/c1-6(2)13-9-3-7(10)4-11-8(9)5-12-13/h3-6H,1-2H3 |
Clé InChI |
AJJSFVYHVCYYBW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C2=C(C=N1)N=CC(=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


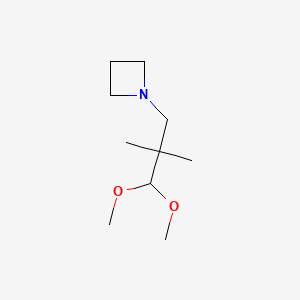
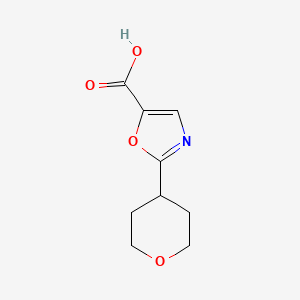


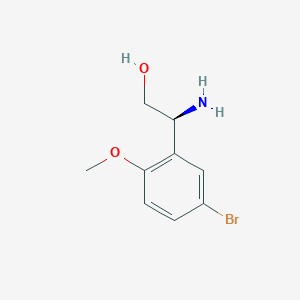

![methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-2-carboxylate hydrochloride](/img/structure/B13491701.png)
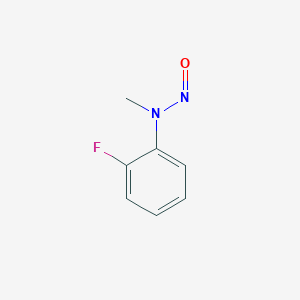

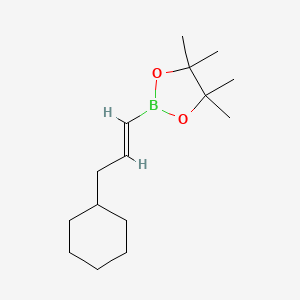
![3-Methyl-2-oxa-7-azaspiro[4.4]nonane hydrochloride](/img/structure/B13491736.png)
